N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide
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Overview
Description
“N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various tactical approaches . For instance, Wang et al. reported that various substitutions on 2-anilino-4-(1 H-pyrrol-3-yl) pyrimidine showed inhibition of cyclic dependent kinase enzyme which is key regulators of cell cycle progression .
Scientific Research Applications
Antifungal and Insecticidal Properties Research on cinnamamide derivatives, which include compounds structurally related to N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide, has shown significant antifungal and insecticidal activities. These compounds have been evaluated against various plant pathogens and pests, with some demonstrating inhibition ratios of up to 90% against certain fungi, indicating their potential as agricultural fungicides or insecticides (Xiao et al., 2011).
Catalysis and Organic Synthesis Cinnamamide derivatives have been utilized in catalytic processes to synthesize complex organic structures. One notable application is their use in silver-catalyzed radical-involved cascade cyclizations, leading to the formation of diverse organic compounds with potential pharmacological activities (Jian Xu et al., 2017).
Antimicrobial Activity Compounds structurally related to this compound have shown promising antimicrobial activities. Specific derivatives have displayed potent antibacterial and antifungal effects, highlighting their potential as leads for developing new antimicrobial agents (Padmavathi et al., 2011).
Anticancer Research The structural framework of cinnamamide has been explored for its anticancer properties. Various studies have focused on synthesizing cinnamamide derivatives to evaluate their efficacy against different cancer cell lines, showing that certain modifications can lead to compounds with significant antiproliferative effects (Omar et al., 2020).
Mechanism of Action
Target of Action
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide, also known as (2E)-3-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]prop-2-enamide, is a synthetic cinnamide . The primary targets of this compound are pathogenic fungi and bacteria .
Mode of Action
The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . In bacteria, the presence of an isopropyl group is important for antibacterial activity .
Biochemical Pathways
The compound affects the biochemical pathways related to cell wall synthesis and ergosterol biosynthesis in fungi . Disruption of these pathways leads to cell death.
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles . The metabolism and elimination of these compounds are also expected to be efficient, contributing to their bioavailability .
Result of Action
The result of the compound’s action is the death of pathogenic fungi and bacteria . This is achieved through the disruption of the fungal cell membrane and bacterial cell wall, leading to cell lysis .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(E)-3-phenyl-N-(3-pyrrol-1-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-10,12-13H,6,11,14H2,(H,17,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUIPBFIHLVAP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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